Antiproliferative Activity Against HCT116 Colon Cancer Cells vs. Standard of Care
In a cell viability assay, 1-(3-bromopyridin-2-yl)-1H-1,2,4-triazol-3-amine exhibited significant growth inhibition against the HCT116 human colorectal carcinoma cell line. The measured half-maximal inhibitory concentration (IC50) was 0.43 µM, a value reported to be markedly more potent than many clinically established or investigational treatments for this cell line . The reported mechanism involves induction of apoptosis through increased reactive oxygen species (ROS) and inhibition of the NF-κB survival pathway . It is important to note that this specific, quantitative efficacy data has not been verified in the peer-reviewed literature for this precise compound and is based on a single, non-primary source.
| Evidence Dimension | In vitro anticancer potency (IC50) |
|---|---|
| Target Compound Data | 0.43 µM |
| Comparator Or Baseline | Standard-of-care chemotherapeutics (as a baseline) |
| Quantified Difference | Reported as significantly more potent (no exact fold-difference quantified) |
| Conditions | HCT116 human colon cancer cell line; assay type not specified. |
Why This Matters
This data point provides a quantitative rationale for prioritizing this compound over others lacking any reported potency in a defined cancer model, guiding initial hit selection.
